molecular formula C9H7F3O B7989840 1-(3,4,5-Trifluorophenyl)propan-2-one

1-(3,4,5-Trifluorophenyl)propan-2-one

Cat. No.: B7989840
M. Wt: 188.15 g/mol
InChI Key: DXBXUBXXKZXBCL-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)propan-2-one is an organic compound with the chemical formula C9H7F3O. It is a white to pale yellow crystalline solid at room temperature and is soluble in organic solvents such as ethanol and acetone . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4,5-Trifluorophenyl)propan-2-one can be synthesized through several organic synthesis methods. One common route involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 1-(3,4,5-trifluorophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets. The exact pathways involved can vary based on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4,5-Trifluorophenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5(13)2-6-3-7(10)9(12)8(11)4-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBXUBXXKZXBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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